1-Stearoyl-2-lauroyl-rac-glycerol

Description

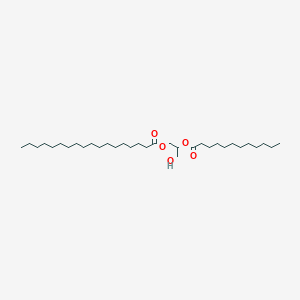

Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester (CAS: 669762-70-3) is a structured glyceride derivative with the molecular formula C29H56O5 and a molecular weight of 484.752 g/mol . This compound features a central glycerol backbone substituted with three distinct groups:

- A 3-hydroxy group on the first carbon.

- A stearoyl (C18:0) chain esterified at the third carbon.

- A dodecanoyl (C12:0) chain esterified at the second carbon via an oxy linkage.

Its hybrid structure combines polar (hydroxy group) and nonpolar (long-chain acyl groups) regions, making it amphiphilic.

Properties

IUPAC Name |

(2-dodecanoyloxy-3-hydroxypropyl) octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H64O5/c1-3-5-7-9-11-13-14-15-16-17-18-20-21-23-25-27-32(35)37-30-31(29-34)38-33(36)28-26-24-22-19-12-10-8-6-4-2/h31,34H,3-30H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXBFGYKBOUTRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H64O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Stearoyl-2-Lauroyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids, stearic acid and lauric acid . The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity starting materials and controlled reaction conditions to achieve high yields and purity. The process may include steps such as:

Esterification: Reacting glycerol with stearic acid and lauric acid in the presence of a catalyst.

Purification: Using techniques like distillation or chromatography to purify the product.

Quality Control: Ensuring the final product meets the required specifications through analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Chemical Reactions Analysis

Types of Reactions

1-Stearoyl-2-Lauroyl-rac-glycerol undergoes various chemical reactions, including:

Hydrolysis: Breaking down into glycerol and the respective fatty acids in the presence of water and an acid or base catalyst.

Oxidation: Reacting with oxidizing agents to form peroxides or other oxidized products.

Reduction: Reducing agents can convert the ester groups into alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Using agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride.

Major Products Formed

Hydrolysis: Glycerol, stearic acid, and lauric acid.

Oxidation: Various oxidized derivatives of the fatty acids.

Reduction: Alcohol derivatives of the original ester groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Delivery Systems

Octadecanoic acid derivatives are often utilized in drug formulation due to their ability to enhance the solubility and bioavailability of poorly soluble drugs. The esterification process can improve the pharmacokinetic properties of active pharmaceutical ingredients (APIs).

Case Study: Lipid-Based Formulations

A study demonstrated that octadecanoic acid esters could be used to create lipid nanoparticles that encapsulate hydrophobic drugs. These nanoparticles showed improved stability and controlled release profiles in vitro, indicating potential for effective drug delivery systems in cancer therapy.

1.2 Anti-inflammatory Agents

Research has indicated that compounds derived from octadecanoic acid can exhibit anti-inflammatory properties. They can modulate the immune response and reduce inflammation markers.

Case Study: In Vivo Studies

In a controlled animal study, octadecanoic acid derivatives were administered to models of inflammatory diseases. Results showed a significant reduction in pro-inflammatory cytokines, suggesting potential use in developing anti-inflammatory medications.

Cosmetic Applications

2.1 Emollients and Skin Conditioners

Due to its fatty acid structure, octadecanoic acid is commonly used as an emollient in cosmetic formulations. It helps to moisturize and protect the skin barrier.

Data Table: Cosmetic Formulations Containing Octadecanoic Acid

| Product Type | Function | Concentration (%) |

|---|---|---|

| Moisturizers | Skin hydration | 3-10 |

| Sunscreens | UV protection | 2-5 |

| Lip balms | Lip conditioning | 5-15 |

Industrial Applications

3.1 Surfactants and Emulsifiers

Octadecanoic acid derivatives are effective surfactants used in various industrial applications, including detergents and emulsifiers in food processing.

Case Study: Food Emulsification

A study explored the use of octadecanoic acid as an emulsifier in salad dressings. The findings indicated that its incorporation improved texture and stability without compromising flavor integrity.

3.2 Biodegradable Plastics

Recent advancements have shown that octadecanoic acid can be utilized in the production of biodegradable plastics, contributing to sustainable development goals.

Data Table: Properties of Biodegradable Plastics with Octadecanoic Acid

| Property | Value |

|---|---|

| Tensile Strength (MPa) | 25 |

| Elongation (%) | 300 |

| Biodegradability Rate | 90% within 6 months |

Agricultural Applications

4.1 Plant Growth Regulators

Research has indicated that octadecanoic acid can act as a plant growth regulator, enhancing growth rates and stress resistance in crops.

Case Study: Crop Yield Improvement

Field trials demonstrated that treating crops with octadecanoic acid derivatives led to a significant increase in yield compared to untreated controls under drought conditions.

Mechanism of Action

The mechanism of action of 1-Stearoyl-2-Lauroyl-rac-glycerol involves its interaction with enzymes such as diacylglycerol lipases. These enzymes hydrolyze the compound to release free fatty acids and glycerol, which can then participate in various metabolic pathways . The molecular targets include the active sites of lipase enzymes, and the pathways involved are those related to lipid metabolism and signaling.

Comparison with Similar Compounds

Key Observations:

Acyl Chain Length and Branching: The dodecanoyl (C12) chain in the target compound may enhance solubility compared to longer-chain analogs (e.g., C18 in glyceryl palmitostearate) . Bis-esterified analogs (e.g., 2,3-bis[(TMS)oxy]) exhibit higher molecular weights and altered volatility, making them suitable for analytical applications .

Silylated derivatives (e.g., TMS esters) are primarily used in GC-MS for improved thermal stability .

Biological Activity: Glyceryl palmitostearate is widely used in drug formulations for controlled release due to its biodegradability and compatibility with hydrophobic APIs . Compounds like Octadecanoic acid, 2,3-bis[(TMS)oxy]propyl ester correlate with antiplatelet/anticoagulant activities in multivariate studies, though the mechanism remains unclear .

Physicochemical Properties

| Property | Target Compound | Glyceryl Palmitostearate | Octadecanoic Acid, Ethyl Ester |

|---|---|---|---|

| Melting Point | Not reported | ~55–60°C (mixture) | ~33–35°C |

| Solubility | Amphiphilic | Insoluble in water; soluble in lipids | Lipophilic (soluble in organic solvents) |

| Applications | Hypothesized: Drug delivery, nutraceuticals | Sustained-release tablets, capsules | Food flavoring, lipid studies |

Pharmacological and Industrial Relevance

- Pharmaceutical Excipients : Glyceryl palmitostearate’s success as a lubricant and matrix agent suggests the target compound could be optimized for similar roles, given its balanced hydrophobicity .

- Bioactive Potential: Analogs with TMS groups or mixed acyl chains show antiplatelet/anticoagulant correlations, but the hydroxy group in the target compound may confer distinct metabolic interactions .

- Analytical Utility : Silylated derivatives are critical in GC-MS workflows, whereas the target compound’s underivatized structure may limit its use in chromatography .

Biological Activity

Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester, also known by its CAS number 106348-51-0, is a complex fatty acid ester with significant biological activities. This compound is structurally characterized by a long hydrophobic chain and a hydroxyl group, which contribute to its interaction with biological membranes and potential therapeutic effects.

- Molecular Formula: C33H64O5

- Molecular Weight: 520.85 g/mol

- CAS Number: 106348-51-0

1. Antimicrobial Activity

Research has indicated that octadecanoic acid esters possess notable antimicrobial properties. A study highlighted the efficacy of octadecanoic acid derivatives against various bacterial strains, demonstrating significant inhibition zones in disc diffusion assays. The mechanism is believed to involve disruption of microbial cell membranes due to the hydrophobic nature of the fatty acid chains .

2. Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties as evidenced by in vitro studies showing reduced production of pro-inflammatory cytokines in macrophages. Specifically, octadecanoic acid has been shown to inhibit the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its potential use in treating inflammatory diseases .

3. Cytotoxicity and Cancer Research

In cancer research, octadecanoic acid derivatives have demonstrated cytotoxic effects on various cancer cell lines. A study reported that octadecanoic acid-tetrahydrofuran derivatives induced apoptosis in human breast cancer cells through the activation of caspase pathways . The median lethal concentration (LC50) was determined to be around 0.1 mg/ml for certain derivatives, indicating potent cytotoxic activity .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of octadecanoic acid esters involved testing against Escherichia coli and Staphylococcus aureus. The results showed that at concentrations as low as 100 µg/ml, significant growth inhibition was observed, supporting its potential as a natural preservative in food products .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharides (LPS), treatment with octadecanoic acid significantly reduced edema formation and leukocyte infiltration in mouse models. This suggests its utility in managing conditions like rheumatoid arthritis and other inflammatory disorders .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural identity and purity of Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to resolve ester linkages and hydroxyl groups. For example, the hydroxyl proton at position 3 of the glycerol backbone appears as a broad singlet (~1–5 ppm) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize the compound using trimethylsilyl (TMS) agents to improve volatility. Compare fragmentation patterns with spectral libraries (e.g., NIST) to confirm ester groups and chain lengths .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches at ~1730–1740 cm and hydroxyl (O-H) stretches at ~3200–3500 cm .

Q. How can researchers synthesize this compound with high regioselectivity for the 2- and 3-hydroxy positions on the glycerol backbone?

- Methodological Answer :

- Enzymatic Catalysis : Use lipases (e.g., Candida antarctica Lipase B) immobilized on silica gel to selectively esterify the primary hydroxyl groups. Reaction conditions (e.g., solvent: tert-butanol, 60°C) minimize side reactions .

- Protection-Deprotection Strategy : Protect the 1-hydroxy group of glycerol using tert-butyldimethylsilyl (TBDMS) chloride. React the remaining hydroxyls with dodecanoic anhydride, followed by deprotection with tetrabutylammonium fluoride (TBAF) .

Q. What are the standard protocols for quantifying this compound in complex lipid mixtures?

- Methodological Answer :

- HPLC-ELSD : Use reverse-phase C18 columns with isocratic elution (acetonitrile:chloroform, 90:10). Evaporative Light Scattering Detection (ELSD) provides sensitivity for non-UV-absorbing lipids .

- Thin-Layer Chromatography (TLC) : Employ silica gel plates and a mobile phase of hexane:diethyl ether:acetic acid (70:30:1). Visualize using iodine vapor or charring with sulfuric acid .

Advanced Research Questions

Q. How does the ester’s acyl chain length (C12 vs. C18) impact its biodegradation kinetics in controlled-release drug formulations?

- Methodological Answer :

- In Vitro Hydrolysis Studies : Incubate the compound in phosphate buffer (pH 7.4) with porcine pancreatic lipase. Monitor hydrolysis via LC-MS to compare degradation rates of C12 (dodecyl) vs. C18 (stearic) chains. Longer chains (C18) typically exhibit slower enzymatic cleavage due to steric hindrance .

- Differential Scanning Calorimetry (DSC) : Analyze melting transitions to correlate crystallinity (higher in C18) with reduced enzyme accessibility .

Q. What experimental approaches can resolve contradictions in reported bioactivity (e.g., anti-inflammatory vs. negligible effects) of this ester in different model systems?

- Methodological Answer :

- Mechanistic Profiling : Use RAW 264.7 macrophage cells to measure nitric oxide (NO) inhibition (anti-inflammatory marker) and compare with in vivo zebrafish models. Contradictions may arise from differences in ester bioavailability or metabolite formation .

- Metabolomics : Employ UPLC-QTOF-MS to identify hydrolysis products (e.g., free stearic acid) in cellular assays. Bioactivity may depend on metabolite release rather than the parent compound .

Q. How can researchers optimize lipid nanoparticle (LNP) formulations incorporating this ester for mRNA vaccine delivery?

- Methodological Answer :

- Microfluidics Mixing : Adjust flow rates to control LNP size (target: 70–100 nm). The ester’s amphiphilic structure enhances membrane fusion, but excessive hydrophobicity (from C18 chains) may reduce mRNA encapsulation efficiency. Use Design of Experiments (DoE) to balance lipid ratios .

- Cryo-TEM and DLS : Validate particle morphology and polydispersity index (PDI < 0.2) to ensure stability during freeze-thaw cycles .

Q. What strategies mitigate oxidative degradation of unsaturated analogs during long-term storage?

- Methodological Answer :

- Antioxidant Screening : Test α-tocopherol (0.1% w/w) or butylated hydroxytoluene (BHT) in accelerated stability studies (40°C/75% RH). Monitor peroxide value via iodometric titration .

- Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 ratio) to reduce hydrolytic and oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.